Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate
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Overview
Description
Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(trifluoromethyl)benzoate: Lacks the isopropyl group, resulting in different chemical properties.
Isopropyl 2-(trifluoromethyl)benzoate: Contains an isopropyl group but lacks the ethyl ester group.
Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the isopropyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3NO2 |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl 2-[propan-2-yl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)10-7-5-6-8-11(10)17(9(2)3)13(14,15)16/h5-9H,4H2,1-3H3 |
InChI Key |
RLQJCFSSDPHTFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C(C)C)C(F)(F)F |
Origin of Product |
United States |
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